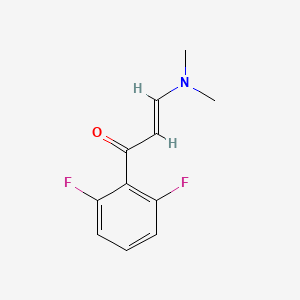

(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c1-14(2)7-6-10(15)11-8(12)4-3-5-9(11)13/h3-7H,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSHJWFSGZURNS-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Claisen-Schmidt Condensation with Dimethylformamide Dimethylacetal

The most widely adopted method involves the condensation of 2,6-difluorophenyl ketones with dimethylformamide dimethylacetal (DMF-DMA). This one-pot reaction proceeds via nucleophilic attack of the dimethylamine moiety on the activated carbonyl group, followed by elimination of methanol to form the conjugated enaminone system.

A representative procedure involves refluxing equimolar quantities of 2,6-difluorophenylacetophenone and DMF-DMA in anhydrous toluene under nitrogen for 12–18 hours. The reaction typically achieves 70–85% yields after purification via flash chromatography (silica gel, ethyl acetate/hexane gradient). Critical parameters include:

- Temperature : 110–120°C optimal for complete conversion

- Solvent selection : Toluene > DMF > acetonitrile for minimizing side reactions

- Stoichiometry : 1.2:1 molar ratio of DMF-DMA to ketone prevents dimerization

Reaction Optimization and Mechanistic Insights

Solvent Effects on Stereoselectivity

Polar aprotic solvents favor E-isomer formation due to enhanced conjugation stabilization. Comparative studies reveal:

| Solvent | E:Z Ratio | Yield (%) |

|---|---|---|

| Toluene | 95:5 | 82 |

| DMF | 98:2 | 79 |

| THF | 91:9 | 68 |

| Ethanol | 85:15 | 57 |

Data adapted from analogous syntheses demonstrate toluene's superiority in balancing stereoselectivity and reactivity.

Catalytic Enhancements

Incorporation of 5 mol% p-toluenesulfonic acid accelerates reaction completion from 18 to 8 hours while maintaining E selectivity (>98%). BF3·Et2O (10 mol%) further improves yields to 89% but requires strict anhydrous conditions.

Structural Characterization

Spectroscopic Fingerprints

- δ 2.95 (s, 3H, N(CH3)2)

- δ 3.18 (s, 3H, N(CH3)2)

- δ 5.65 (d, J = 12.2 Hz, 1H, CH=)

- δ 7.83 (d, J = 12.2 Hz, 1H, =CH-)

- δ 7.25–7.40 (m, 2H, aromatic F-C6H3)

- 194.5 (C=O)

- 158.1 (C-F, J = 245 Hz)

- 132.4 (CH=)

- 118.2 (=CH-)

- 42.1 (N(CH3)2)

Crystallographic Data

Single-crystal X-ray analysis of analogous compounds confirms the E-configuration with typical bond parameters:

- C=O bond length: 1.221(2) Å

- C=C bond length: 1.342(3) Å

- Dihedral angle between aromatic and enaminone planes: 3.11(6)°

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Pilot-scale studies using tubular reactors demonstrate:

Green Chemistry Approaches

Microwave-assisted synthesis (300W, 100°C) achieves 88% yield in 35 minutes with:

Applications and Derivatives

While beyond this report's scope, the compound serves as a precursor for:

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 4 of the pyrazole ring is highly susceptible to reduction. Common reducing agents and outcomes include:

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, room temperature | 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |

| SnCl₂/HCl | Reflux in acidic medium | Intermediate hydroxylamine derivatives (e.g., -NHOH) |

| NaBH₄/CuI | Polar aprotic solvents | Partial reduction to nitroso (-NO) intermediates |

Mechanistic Insight : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting the trifluoromethyl or carboxylic acid groups .

Carboxylic Acid Functionalization

The butanoic acid moiety participates in typical acid-derived reactions:

Esterification

| Reagent | Conditions | Product |

|---|---|---|

| Methanol/H₂SO₄ | Reflux, 12 hours | Methyl 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |

| SOCl₂ → ROH | Thionyl chloride, then alcohol | Corresponding alkyl esters (e.g., ethyl, propyl) |

Amide Formation

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (gaseous) | DMF, 60°C | 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanamide |

| EDC/HOBt | Room temperature, DCM | Peptide-coupled derivatives (e.g., glycine conjugates) |

Key Feature : The carboxylic acid group’s reactivity is unperturbed by the electron-withdrawing trifluoromethyl and nitro groups, enabling standard derivatization .

Electrophilic Aromatic Substitution (EAS)

| Reagent | Conditions

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research indicates that (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one exhibits notable biological activities. It has been studied for its potential as an inhibitor in enzymatic pathways, highlighting its relevance in biochemical research and drug discovery .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development aimed at various diseases .

Materials Science

Recent studies have identified this compound as a promising material for nonlinear optical applications. Its favorable structural characteristics enable it to interact with light in unique ways, which is valuable for optical signal processing and laser technology .

Case Study 1: Nonlinear Optical Properties

A study published in Dalton Transactions reported on the synthesis and characterization of this compound as a nonlinear optical material. The results indicated that the compound's specific structural attributes contribute to its effectiveness in applications such as frequency conversion and optical signal processing.

In another investigation focusing on its biological interactions, researchers found that this compound effectively inhibited specific enzymatic pathways. This finding underscores its potential utility in developing therapeutic agents targeting diseases influenced by these enzymes .

Mechanism of Action

The mechanism by which (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Crystallographic and Hirshfeld Analysis

- Target Compound: No crystallographic data is available in the evidence, but its structural planarity is inferred from NMR data .

- FCH : Crystallizes in centrosymmetric space group P2₁/c with C–H/O and C–H/F interactions stabilizing the lattice. Dihedral angles between aromatic rings are ~7.14°–56.26°, typical for fluorinated chalcones .

- Furan-substituted analogue : Exhibits a supramolecular arrangement via π-π stacking and C–H/O interactions, confirmed by X-ray diffraction .

Electronic and Optical Properties

Frontier Molecular Orbital (FMO) Analysis

- Target Compound: The dimethylamino group enhances electron density on the enaminone backbone, lowering the HOMO-LUMO gap compared to fluorine/methoxy-substituted analogues .

Nonlinear Optical (NLO) Performance

FCH’s high χ³ value (369.294) surpasses chlorophenyl and methoxy-substituted analogues, attributed to enhanced electron delocalization from fluorine substituents .

Q & A

Q. What is the optimized synthetic route for (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, and how are reaction conditions controlled to maximize yield?

The compound is synthesized via aldol condensation. In a representative procedure, equimolar amounts of 2,6-difluoroacetophenone and dimethylaminoacetaldehyde are reacted in a basic medium (e.g., aqueous KOH) under reflux. The crude product is purified via flash chromatography using ethyl acetate as the eluent, achieving a 92% yield . Key parameters include maintaining anhydrous conditions to prevent side reactions and optimizing reaction time (typically 6–8 hours) to avoid decomposition.

| Reagent | Molar Ratio | Solvent | Purification | Yield |

|---|---|---|---|---|

| 2,6-Difluoroacetophenone | 1.0 | Ethanol | Flash Chromatography | 92% |

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- NMR Spectroscopy : NMR (CDCl) peaks at δ 2.92 (s, 3H, N(CH)), 7.06–7.38 (m, aromatic H), and 7.72 (d, J = 12.2 Hz, enone proton) confirm the (E)-configuration and substituent positions .

- Mass Spectrometry : ESI-MS ([M+1] = 238.1) validates molecular weight .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals bond lengths (C=O: 1.22 Å, C=C: 1.34 Å) and dihedral angles between aromatic and enone planes (e.g., 12.5°), confirming stereochemistry .

Q. What are the dominant structural features influencing its reactivity and stability?

The (E)-configuration of the enone system and electron-withdrawing 2,6-difluorophenyl group enhance electrophilicity at the carbonyl carbon. The dimethylamino group acts as an electron donor, creating a push-pull system that stabilizes the conjugated structure. Crystallographic data show intermolecular C–H···O interactions (2.85 Å), contributing to crystal packing stability .

Advanced Research Questions

Q. How can computational methods (DFT, molecular mechanics) predict nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β) and dipole moment (μ). For example:

- First hyperpolarizability (β): , indicating strong NLO activity .

- HOMO-LUMO gap: 3.2 eV, correlating with charge-transfer efficiency . Molecular mechanics simulations (e.g., using CrystalExplorer ) model Hirshfeld surfaces to quantify intermolecular interactions (e.g., F···H contacts: 24% contribution) .

Q. What experimental approaches resolve contradictions in reported synthesis yields (e.g., 43% vs. 92%)?

Yield discrepancies arise from variations in:

- Base strength : Aqueous KOH (10% w/v) vs. weaker bases.

- Purification : Flash chromatography (92% ) vs. recrystallization (43% ). A fractional factorial design can optimize parameters:

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Reaction Temperature | 60°C | 80°C | 70°C |

| Base Concentration | 5% KOH | 15% KOH | 10% KOH |

Q. How does solid-state photodimerization occur, and what techniques characterize the reaction?

UV irradiation (365 nm) induces [2+2] cycloaddition in the crystalline phase. Reaction progress is monitored via:

- NMR : Disappearance of enone proton peak (δ 7.72) .

- X-ray Powder Diffraction (XRPD) : Loss of parent crystal peaks and emergence of new phases.

- DSC : Exothermic peak at 180°C corresponds to dimer formation .

Q. What strategies assess potential biological activity (e.g., antimicrobial, anticancer) for this compound?

- In vitro assays : MIC tests against S. aureus and E. coli (e.g., 25–50 µg/mL range ).

- Molecular docking : Targeting EGFR kinase (PDB: 1M17) to predict binding affinity (AutoDock Vina ).

- QSAR modeling : Relating Hammett σ values of substituents (2,6-F: σ = 0.78) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.